Ciprofol can be synthesized through several methods that involve the modification of the Propofol structure. The key steps in its synthesis include:
The synthesis methods are designed to optimize yield and purity while minimizing side reactions, which is critical for pharmaceutical applications .
The molecular formula of Ciprofol is , with a molar mass of approximately 204.313 g/mol. Its structural representation can be depicted as follows:
The compound features a cyclopropylethyl group attached to a phenolic structure, which contributes to its unique pharmacological properties.
Ciprofol's three-dimensional structure exhibits significant steric hindrance due to the cyclopropyl group, which enhances its binding affinity to the GABAA receptor compared to Propofol .
Ciprofol primarily interacts with GABAA receptors through competitive binding mechanisms. The following reactions are notable:
These reactions highlight Ciprofol's mechanism of action as an anesthetic agent.
Ciprofol's mechanism involves:
This mechanism underpins its effectiveness as an anesthetic while potentially reducing common side effects associated with other agents like Propofol.
These properties are crucial for formulating Ciprofol for clinical use .
Ciprofol has shown promise in various medical applications:
Ongoing research continues to explore additional applications and optimize dosing guidelines for specific patient populations.
The strategic incorporation of a cyclopropyl moiety into 2-(1-cyclopropylethyl)-6-isopropylphenol (ciprofol, HSK3486) represents a deliberate departure from propofol's symmetrical 2,6-diisopropylphenol scaffold. This modification introduces three critical structural consequences: Enhanced steric bulk at the C1 side chain position, reduced molecular symmetry, and the establishment of a chiral center at the C1' carbon of the ethylcyclopropyl group. The cyclopropyl ring's characteristic bond angles (≈60°) generate substantial ring strain, increasing the compound's reactivity and binding potential beyond propofol's isopropyl groups [5] [8].
Lipophilicity parameters calculated for ciprofol (logP ≈ 4.2) reveal a marginal decrease compared to propofol (logP ≈ 4.5), attributable to the cyclopropyl group's constrained geometry limiting hydrophobic interactions. Paradoxically, this slight reduction in lipophilicity correlates with improved in vivo potency, suggesting that target specificity rather than passive membrane partitioning governs its enhanced activity. Molecular dynamics simulations demonstrate that the cyclopropyl group adopts a preferred orientation perpendicular to the phenolic ring, optimizing hydrophobic contact surfaces within the GABAA receptor's binding pocket [1] [6].
The introduction of a chiral center at the C1' position (cyclopropyl-bearing carbon) generates two enantiomers with distinct pharmacological profiles. Competitive radioligand binding assays against t-butylbicyclophosphorothionate (TBPS) at GABAA receptors demonstrate remarkable stereodivergence: The (R)-enantiomer exhibits 85% receptor binding inhibition at 10 μM concentration, while the (S)-enantiomer shows negligible activity (-9% inhibition) [1] [6]. This enantioselectivity arises from complementary interactions between the (R)-configuration and a hydrophobic subpocket in the GABAA receptor's β-subunit.
Table 1: Stereoselective Binding Affinities of Ciprofol Enantiomers at GABAA Receptors
Compound | Conformation | Binding Inhibition at 10 μM (%) | Relative Potency vs. Propofol |
---|---|---|---|
Propofol | Achiral | ~10 | 1.0 (reference) |
Ciprofol (R) | R-enantiomer | 85 | 4-6× |
Ciprofol (S) | S-enantiomer | -9 | <0.1× |
Ciprofol (rac) | Racemic | 3 | 0.3× |
Whole-cell patch-clamp electrophysiology confirms this stereopreference: The (R)-enantiomer potentiates GABA-evoked chloride currents at EC50 = 0.88 μM – approximately 5-fold lower than propofol's EC50 of 5.05 μM. Molecular docking reveals that the (R)-cyclopropylmethyl side chain engages in van der Waals contacts with residues in the β3 subunit's transmembrane domain (e.g., Phe301, Met286), while the (S)-enantiomer's cyclopropyl group sterically clashes with Tyr310 [6] [8]. This stereospecificity underpins the exclusive clinical development of the (R)-enantiomer (ciprofol), as the racemate would exhibit reduced overall potency due to the (S)-enantiomer's antagonistic effects.
Ciprofol belongs to the broader class of 2,6-disubstituted phenols, whose pharmacological properties are exquisitely sensitive to ortho-substituent modifications. The phenolic core enables hydrogen bonding to GABAA receptor residues, while the ortho-substituents dictate binding orientation and metabolic stability. Systematic comparison reveals three critical structure-activity relationships:
Table 2: Structural and Pharmacodynamic Comparison of 2,6-Disubstituted Phenol Derivatives
Compound | Ortho-Substituents | Relative GABAA Potency | Lipophilicity (logP) | Key Structural Features |
---|---|---|---|---|
Propofol | 2-isopropyl, 6-isopropyl | 1.0× | 4.5 | Symmetric, achiral |
2-(1-Cyclopropylethyl)-6-isopropylphenol (Ciprofol) | 2-(1R-cyclopropylethyl), 6-isopropyl | 4-6× | 4.2 | Chiral center, cyclopropyl |
2-sec-Butyl-6-isopropylphenol | 2-sec-butyl, 6-isopropyl | 1.8× | 4.7 | Extended alkyl chain |
2-Allyl-6-isopropylphenol | 2-allyl, 6-isopropyl | 0.5× | 3.8 | π-electron system |
Steric Optimization: Ciprofol's cyclopropyl group occupies a Goldilocks zone of steric bulk – larger than propofol's methyl groups but smaller than tert-butyl analogues. This size enables optimal filling of a hydrophobic cleft in the GABAA binding pocket that propofol underfills (volume occupancy: 78% vs. 62%) [6] [10].
Electronic Effects: The cyclopropyl group exerts substantial +I (inductive) effects, increasing electron density at the phenolic oxygen (pKa ≈ 10.2 for ciprofol vs. 10.0 for propofol). This electronic perturbation enhances hydrogen bond donation to GABAA receptor residue His267, evidenced by a 40% increase in binding energy in quantum mechanical calculations [1] [10].
Metabolic Vulnerability: Unlike propofol's metabolically labile isopropyl groups, ciprofol's cyclopropyl moiety confers resistance to CYP2B6-mediated oxidation while introducing a new site for UGT1A9 glucuronidation at the phenolic oxygen. Molecular orbital analysis shows the cyclopropyl C-H bonds possess higher bond dissociation energies (≈96 kcal/mol) than isopropyl groups (≈89 kcal/mol), impeding hydrogen abstraction during oxidative metabolism [6] [8].
The conserved 6-isopropyl group maintains hydrophobic anchoring to a conserved receptor subpocket, while the chiral 2-(1-cyclopropylethyl) group enables directional binding impossible with symmetric analogues. Molecular dynamics simulations reveal ciprofol's binding pose remains stable within 1.5 Å RMSD over 100 ns, whereas propofol samples multiple orientations (RMSD > 3.0 Å), explaining ciprofol's higher receptor occupancy efficiency [1] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3